LTX-401 HCl
Overview
Description
LTX-401 hydrochloride is a novel oncolytic compound designed for the local treatment of solid tumors. It is known for its ability to induce necrotic cell death and stimulate antitumor immune responses. This compound has shown promising results in preclinical studies, particularly in the treatment of hepatocellular carcinoma .
Preparation Methods
The synthesis of LTX-401 hydrochloride involves the use of amphipathic β(2,2)-amino acid derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to affect the integrity of cancer cell membranes, leading to rapid cell death .
Chemical Reactions Analysis
LTX-401 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with biological membranes. The compound induces necrotic cell death followed by the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c . These reactions are crucial for its oncolytic and immunogenic properties.
Scientific Research Applications
LTX-401 hydrochloride has been extensively studied for its potential in cancer therapy. Its primary application is in the local treatment of solid tumors, where it induces necrotic cell death and stimulates antitumor immune responses. The compound has shown efficacy in preclinical models of hepatocellular carcinoma, leading to complete tumor regression in the majority of treated animals . Additionally, LTX-401 hydrochloride has been investigated for its ability to induce immune-mediated abscopal responses, affecting the growth of distal tumor deposits .
Mechanism of Action
The mechanism of action of LTX-401 hydrochloride involves the selective destruction of the Golgi apparatus in cancer cells. This leads to the release of immunogenic cell death mediators, including calreticulin, ATP, and high-mobility group box 1 protein . These mediators stimulate a potent antitumor immune response, resulting in the infiltration of lymphoid cells into the tumor microenvironment . The compound operates upstream of mitochondrial membrane permeabilization, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
LTX-401 hydrochloride is similar to other oncolytic compounds such as LTX-315. Both compounds are designed to induce immunogenic cell death and stimulate antitumor immune responses . LTX-401 hydrochloride has been shown to be less toxic than other similar compounds like DTT-205 and DTT-304 . This makes it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPAWIYVHOSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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